molecular formula C17H17F3N2O2 B2937305 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351598-08-7

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2937305
CAS No.: 1351598-08-7
M. Wt: 338.33
InChI Key: VKGKXWPIFZRYFH-UHFFFAOYSA-N
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Description

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound that features a urea functional group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Use as an intermediate in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the reaction of o-tolyl isocyanate with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxypropyl)urea: Lacks the phenyl group, which may affect its chemical properties and applications.

    1-(o-Tolyl)-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the trifluoromethyl group, which may influence its reactivity and biological activity.

Uniqueness

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of both the trifluoromethyl and phenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-12-7-5-6-10-14(12)22-15(23)21-11-16(24,17(18,19)20)13-8-3-2-4-9-13/h2-10,24H,11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGKXWPIFZRYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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